2,2'-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole)
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Overview
Description
VU591 is a synthetic and biologically active compound known for its role as a selective inhibitor of the renal outer medullary potassium channel, also known as Kir1.1 or KCNJ1. This compound has garnered significant attention in scientific research due to its high selectivity and potency in inhibiting the Kir1.1 channel, making it a valuable tool for studying potassium ion channels and their physiological roles .
Mechanism of Action
VU591, also known as 2,2’-(Oxydimethanediyl)Bis(5-Nitro-1H-Benzimidazole), is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK, Kir1.1) . This article will delve into the various aspects of its mechanism of action.
Target of Action
VU591 primarily targets the Renal Outer Medullary Potassium Channel (ROMK or Kir1.1) . ROMK plays a crucial role in maintaining the body’s electrolyte and fluid balance .
Mode of Action
VU591 interacts with ROMK by blocking the intracellular pore of the channel . This inhibition prevents the flow of potassium ions through the channel, thereby affecting the reabsorption of sodium and water in the kidneys .
Biochemical Pathways
The inhibition of ROMK by VU591 affects the electrolyte and fluid balance in the body. ROMK is involved in the reabsorption of sodium and water in the nephron, a critical component of the kidney. By inhibiting ROMK, VU591 disrupts this process, leading to increased excretion of sodium and water .
Result of Action
The primary result of VU591’s action is diuresis, or increased urine production, due to the disruption of sodium and water reabsorption in the kidneys . This can potentially be used to treat conditions like hypertension, although more research is needed to confirm its therapeutic potential.
Action Environment
The efficacy and stability of VU591 can be influenced by various environmental factors. For instance, the pH and ionic composition of the body fluids can affect the activity of ROMK and, consequently, the effectiveness of VU591. Additionally, factors like temperature and light exposure could potentially affect the stability of the compound . .
Biochemical Analysis
Biochemical Properties
VU591 plays a significant role in biochemical reactions, particularly in the inhibition of the KCNJ1 or ROMK channel . It interacts with this channel at the molecular level, causing a modest effect on Kir6.2/SUR1, leading to 17% inhibition at 10 µM .
Cellular Effects
The effects of VU591 on various types of cells and cellular processes are primarily related to its role as a KCNJ1 or ROMK inhibitor . By inhibiting this channel, VU591 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of VU591 involves its binding interactions with the KCNJ1 or ROMK channel . This results in the inhibition of the channel, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It is known that VU591 has a modest effect on Kir6.2/SUR1, causing 17% inhibition at 10 µM .
Metabolic Pathways
The metabolic pathways that VU591 is involved in are primarily related to its role as a KCNJ1 or ROMK inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU591 involves several key steps, starting with the preparation of the core benzimidazole structure. The synthetic route typically includes the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Nitration: The benzimidazole core is then nitrated using a nitrating agent such as nitric acid to introduce nitro groups at specific positions on the aromatic ring.
Oxidation and Substitution: Subsequent steps involve oxidation and substitution reactions to introduce additional functional groups, such as methoxy and nitro groups, to achieve the final structure of VU591
Industrial Production Methods
Industrial production of VU591 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography to ensure the final product’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
VU591 undergoes various chemical reactions, including:
Oxidation: The nitro groups present in VU591 can undergo reduction to form amino groups under specific conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Electrophilic reagents such as halogens and sulfonic acids are used.
Hydrolysis: Acidic or basic solutions are employed to facilitate hydrolysis reactions
Major Products Formed
Reduction of Nitro Groups: Amino derivatives of VU591.
Substitution Reactions: Various substituted derivatives depending on the electrophilic reagent used.
Hydrolysis Products: Cleaved fragments of the original molecule
Scientific Research Applications
VU591 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of potassium ion channels.
Biology: Employed in research to understand the physiological roles of Kir1.1 channels in cellular processes.
Medicine: Investigated for its potential therapeutic applications in conditions related to potassium ion channel dysfunction, such as hypertension and renal disorders.
Industry: Utilized in the development of new drugs targeting potassium ion channels
Properties
IUPAC Name |
6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O5/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16/h1-6H,7-8H2,(H,17,19)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPXNYLXYNRFNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657496 |
Source
|
Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1222810-74-3 |
Source
|
Record name | 2,2'-[Oxybis(methylene)]bis(6-nitro-1H-benzimidazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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